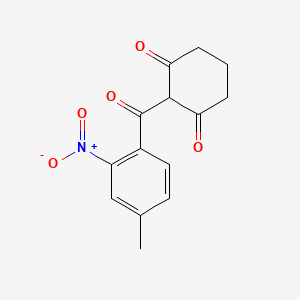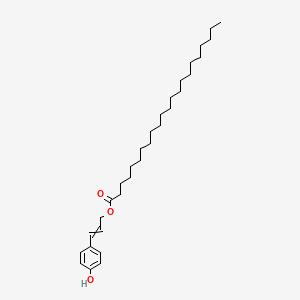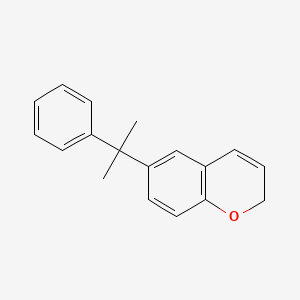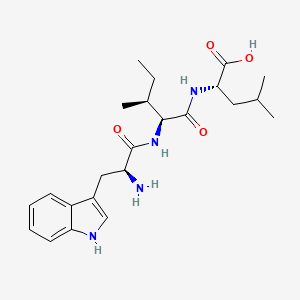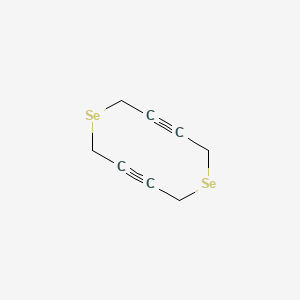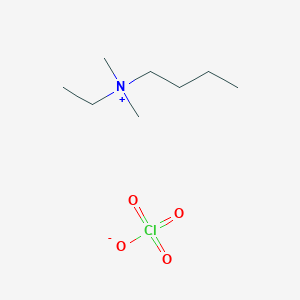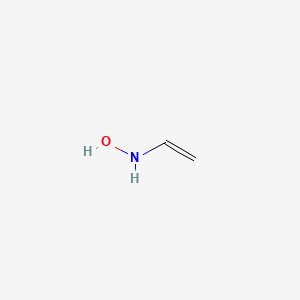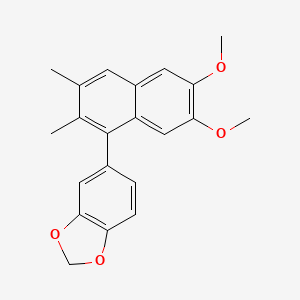
5-(6,7-Dimethoxy-2,3-dimethylnaphthalen-1-yl)-2H-1,3-benzodioxole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(6,7-Dimethoxy-2,3-dimethylnaphthalen-1-yl)-2H-1,3-benzodioxole is a complex organic compound characterized by its unique structure, which includes a naphthalene ring substituted with methoxy and methyl groups, and a benzodioxole moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6,7-Dimethoxy-2,3-dimethylnaphthalen-1-yl)-2H-1,3-benzodioxole typically involves multi-step organic reactions. One common approach is to start with the naphthalene core, introducing the methoxy and methyl groups through electrophilic aromatic substitution reactions. The benzodioxole moiety can be attached via a cyclization reaction involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This often includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(6,7-Dimethoxy-2,3-dimethylnaphthalen-1-yl)-2H-1,3-benzodioxole can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove oxygen-containing functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or acids, while substitution reactions can introduce various functional groups into the aromatic rings.
Scientific Research Applications
5-(6,7-Dimethoxy-2,3-dimethylnaphthalen-1-yl)-2H-1,3-benzodioxole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(6,7-Dimethoxy-2,3-dimethylnaphthalen-1-yl)-2H-1,3-benzodioxole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to downstream biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
5-(6,7-Dimethoxy-2,3-dimethylnaphthalen-1-yl)-2H-1,3-benzodioxole: shares structural similarities with other naphthalene derivatives and benzodioxole-containing compounds.
6,7-Dimethoxy-2,3-dimethylnaphthalene: Lacks the benzodioxole moiety but has similar substitution patterns on the naphthalene ring.
1,3-Benzodioxole: A simpler compound that forms the core structure of the benzodioxole moiety.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which may confer distinct chemical reactivity and biological activity compared to its simpler analogs.
Properties
CAS No. |
129684-11-3 |
|---|---|
Molecular Formula |
C21H20O4 |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
5-(6,7-dimethoxy-2,3-dimethylnaphthalen-1-yl)-1,3-benzodioxole |
InChI |
InChI=1S/C21H20O4/c1-12-7-15-9-18(22-3)19(23-4)10-16(15)21(13(12)2)14-5-6-17-20(8-14)25-11-24-17/h5-10H,11H2,1-4H3 |
InChI Key |
PZXYEQWDASHMDR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC(=C(C=C2C(=C1C)C3=CC4=C(C=C3)OCO4)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


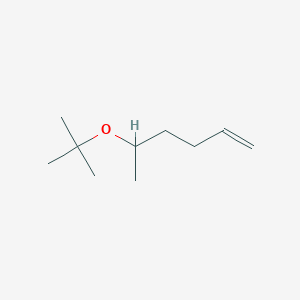
![N,N-dibenzyl-1-[(2S,3S)-3-propyloxiran-2-yl]methanamine](/img/structure/B14277860.png)
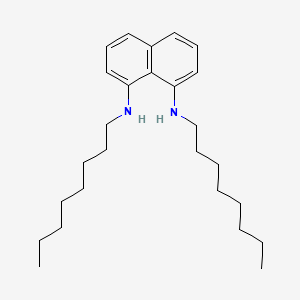
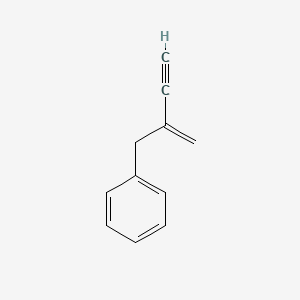
![4-Pentyl-4'-[(trifluoromethyl)sulfanyl]-1,1'-biphenyl](/img/structure/B14277870.png)
